![molecular formula C14H15F4NO B4658030 N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4658030.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide, also known as BMS-986177, is a small molecule drug candidate that has been developed by Bristol-Myers Squibb for the treatment of various diseases.
Wirkmechanismus
TRPV4 is a non-selective cation channel that is expressed in various tissues and cells throughout the body. It is involved in the regulation of calcium homeostasis, osmotic balance, and cellular signaling pathways. N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide binds to the TRPV4 channel and inhibits its activity, thereby reducing the influx of calcium ions into the cells and decreasing the release of pro-inflammatory mediators.
Biochemical and Physiological Effects
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. It has been found to reduce pain and inflammation in various animal models of chronic pain, neuropathic pain, and osteoarthritis. It has also been shown to improve joint function and reduce cartilage damage in animal models of osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a highly selective and potent TRPV4 inhibitor that has shown promising results in preclinical studies. However, its efficacy and safety in humans are yet to be determined. Further studies are needed to evaluate its pharmacokinetics, pharmacodynamics, and toxicity in humans.
Zukünftige Richtungen
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide has the potential to be a novel therapeutic agent for the treatment of various diseases such as chronic pain, neuropathic pain, and osteoarthritis. Future studies should focus on evaluating its efficacy and safety in humans, identifying its optimal dosing regimen, and exploring its potential for combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its analgesic and anti-inflammatory effects and to identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide has shown promising results in preclinical studies for the treatment of various diseases such as chronic pain, neuropathic pain, and osteoarthritis. It has been found to be a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a crucial role in the regulation of pain, inflammation, and cellular homeostasis.
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKPMDCDYMVTEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.